molecular formula C18H11NO2 B12521073 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- CAS No. 652138-00-6

4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-

Cat. No.: B12521073
CAS No.: 652138-00-6
M. Wt: 273.3 g/mol
InChI Key: WQVDMRUWYDVDNK-UHFFFAOYSA-N
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Description

4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- is a complex organic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system that includes a naphthalene moiety and a pyran ring, with a pyridine substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of naphthol derivatives with pyridine carboxaldehydes in the presence of a catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- stands out due to its unique combination of a naphthalene moiety, a pyran ring, and a pyridine substituent.

Properties

CAS No.

652138-00-6

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-pyridin-3-ylbenzo[g]chromen-4-one

InChI

InChI=1S/C18H11NO2/c20-16-10-17(14-6-3-7-19-11-14)21-18-9-13-5-2-1-4-12(13)8-15(16)18/h1-11H

InChI Key

WQVDMRUWYDVDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CN=CC=C4

Origin of Product

United States

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